N~1~-(2,7-Dinitro-9H-fluoren-9-yl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine
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Overview
Description
N~1~-(2,7-Dinitro-9H-fluoren-9-yl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine is a complex organic compound characterized by its unique structure, which includes a fluorenyl group substituted with nitro groups and a benzene diamine moiety with methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,7-Dinitro-9H-fluoren-9-yl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine typically involves multiple steps:
Nitration of Fluorene: The initial step involves the nitration of fluorene to produce 2,7-dinitrofluorene. This is achieved by treating fluorene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Fluorenylamine: The dinitrofluorene is then reduced to form 2,7-dinitro-9H-fluoren-9-amine using reducing agents such as tin(II) chloride in hydrochloric acid.
Coupling with Benzene Diamine: The final step involves coupling the 2,7-dinitro-9H-fluoren-9-amine with N1,N~4~,N~4~-trimethylbenzene-1,4-diamine under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,7-Dinitro-9H-fluoren-9-yl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the amino groups.
Oxidation: The fluorenyl moiety can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted fluorenylamines.
Oxidation: Formation of fluorenone derivatives.
Scientific Research Applications
N~1~-(2,7-Dinitro-9H-fluoren-9-yl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used as a fluorescent probe in biological imaging due to its strong fluorescence.
Industrial Applications: Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N1-(2,7-Dinitro-9H-fluoren-9-yl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine involves its interaction with molecular targets such as DNA and proteins. The nitro groups can undergo reduction to form reactive intermediates that can alkylate DNA, leading to inhibition of DNA replication and cell proliferation. The compound’s fluorescence properties also make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation.
Comparison with Similar Compounds
Similar Compounds
2,7-Dinitro-9H-fluoren-9-one: Similar in structure but lacks the benzene diamine moiety.
2,7-Dinitro-9H-carbazole: Contains a carbazole moiety instead of a fluorenyl group.
N~1~,N~4~,N~4~-Trimethylbenzene-1,4-diamine: Lacks the fluorenyl group and nitro substitutions.
Uniqueness
N~1~-(2,7-Dinitro-9H-fluoren-9-yl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine is unique due to its combination of a fluorenyl group with nitro substitutions and a benzene diamine moiety with methyl substitutions. This unique structure imparts distinct electronic and fluorescence properties, making it valuable for various applications in materials science, medicinal chemistry, and biological studies.
Properties
CAS No. |
62799-39-7 |
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Molecular Formula |
C22H20N4O4 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-N-(2,7-dinitro-9H-fluoren-9-yl)-1-N,1-N,4-N-trimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H20N4O4/c1-23(2)14-4-6-15(7-5-14)24(3)22-20-12-16(25(27)28)8-10-18(20)19-11-9-17(26(29)30)13-21(19)22/h4-13,22H,1-3H3 |
InChI Key |
GGWNCRKTWJGSMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C)C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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